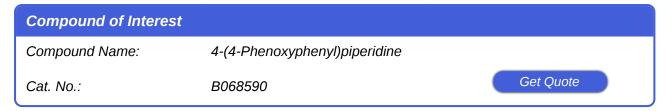


The Multifaceted Biological Landscape of 4-(4-Phenoxyphenyl)piperidine Derivatives: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

The **4-(4-phenoxyphenyl)piperidine** scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable ability to interact with a diverse range of biological targets. This technical guide provides an in-depth overview of the known biological activities of these derivatives, presenting key quantitative data, detailed experimental methodologies, and insights into the relevant signaling pathways. The information is tailored for researchers, scientists, and drug development professionals engaged in the exploration and exploitation of this versatile chemical class.

Dopamine D4 Receptor Antagonism

A significant area of investigation for **4-(4-phenoxyphenyl)piperidine** derivatives has been their potent and selective antagonism of the dopamine D4 receptor (D4R). This activity is particularly relevant for the development of therapeutics for conditions such as L-DOPA-induced dyskinesia in Parkinson's disease.[1][2][3][4][5][6][7]

Quantitative Data: D4 Receptor Binding Affinity

The binding affinities of various **4-(4-phenoxyphenyl)piperidine** and related analogs for the human dopamine D4 receptor are summarized below. These values, primarily Ki (inhibition



constant), indicate the concentration of the compound required to occupy 50% of the receptors in vitro.

Compound ID	Modification	D4R Ki (nM)	Selectivity over D2/D3	Reference
14a	4,4-difluoro-3- (phenoxymethyl) piperidine derivative	0.3	>2000-fold vs. D1, D2, D3, and D5	[6][7][8]
8b	3,4- Difluorophenyl analog	5.5	Not specified	[8]
8c	3-Methylphenyl analog	13	Not specified	[8]
19	4-phenyl-1,2,3,6- tetrahydropyridin e analog	pKi = 8.82	D2/D4 = 380, D3/D4 = 162	[9]
16	4-benzyl- piperidine regioisomer	pKi = 8.79	D2/D4 = 2239	[9]

Experimental Protocol: Dopamine D4 Receptor Binding Assay

The determination of D4 receptor binding affinity is typically performed using a competitive radioligand binding assay.

Objective: To determine the affinity (Ki) of test compounds for the human dopamine D4 receptor.

Materials:

• HEK293 cells stably expressing the human D4 receptor.

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- Radioligand: [3H]N-methylspiperone or other suitable D4-selective radioligand.
- Test compounds (4-(4-phenoxyphenyl)piperidine derivatives).
- Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
- Glass fiber filters.
- Scintillation counter.

Procedure:

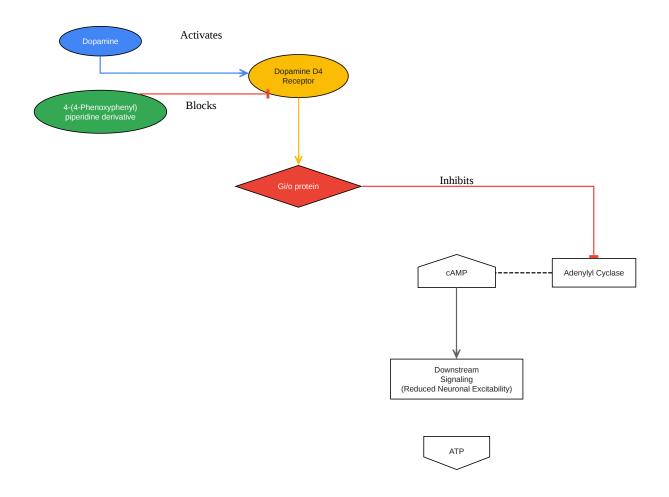
- Membrane Preparation: Homogenize HEK293 cells expressing the D4 receptor in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the pellet in fresh buffer.
- Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.
- Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
- Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.



Signaling Pathway: D4 Receptor in L-DOPA-Induced Dyskinesia

Dopamine D4 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In the context of Parkinson's disease, chronic L-DOPA treatment can lead to sensitization of dopamine receptors, contributing to the development of dyskinesia.[10] D4 receptor antagonists are thought to mitigate these involuntary movements without compromising the anti-parkinsonian effects of L-DOPA.[7][8]





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Dopamine D4 Receptor Signaling Pathway

Mu-Opioid Receptor Modulation



Derivatives of the 4-phenylpiperidine scaffold, which is structurally related to the **4-(4-phenoxyphenyl)piperidine** core, are well-known for their interactions with the mu-opioid receptor (MOR).[11] This interaction can be agonistic, leading to analgesic effects, or antagonistic.[12][13]

Quantitative Data: Mu-Opioid Receptor Binding Affinity

The following table presents the binding affinities of some 4-phenylpiperidine derivatives for the mu-opioid receptor.

Compound ID	Modification	Mu-Opioid Receptor Ki (nM)	Functional Activity	Reference
1A	3-CF3 substitution on 4- phenyl ring	1	Agonist	[5]
1B	3-CF3, 4-CI substitution on 4- phenyl ring	4	Agonist	[5]
1C	4-CI substitution on 4-phenyl ring	37	Agonist	[5]
2	4-benzyl substitution	Low nanomolar	MOR/DOR balanced	[12]
CP-866,087	N/A	N/A	Antagonist	[14]

Experimental Protocol: Mu-Opioid Receptor Agonist-Stimulated [35S]GTPyS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

Objective: To determine the functional efficacy of test compounds at the mu-opioid receptor.

Materials:



- Cell membranes expressing the mu-opioid receptor (e.g., from C6 or CHO cells).[12]
- [35S]GTPyS radioligand.
- GDP (Guanosine diphosphate).
- Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
- Test compounds.
- Scintillation counter.

Procedure:

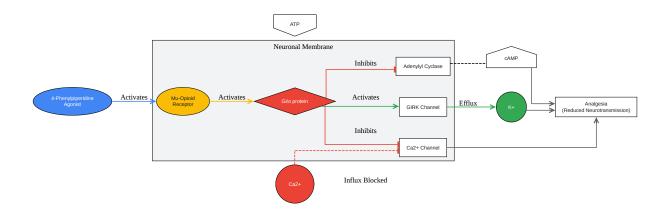
- Assay Setup: In a 96-well plate, combine cell membranes, GDP, and varying concentrations
 of the test compound.
- Pre-incubation: Incubate for a short period to allow the compound to bind to the receptor.
- Initiation of Reaction: Add [35S]GTPyS to each well to start the G-protein activation and binding reaction.
- Incubation: Incubate at 30°C for a defined time (e.g., 60 minutes).
- Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
- · Washing: Wash the filters with ice-cold buffer.
- Quantification: Measure the radioactivity on the filters using a scintillation counter.
- Data Analysis: Plot the amount of bound [35S]GTPyS against the concentration of the test compound. Analyze the data using non-linear regression to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect) for each compound.

Signaling Pathway: Mu-Opioid Receptor Activation

The mu-opioid receptor is a classic Gi/o-coupled GPCR. Agonist binding leads to the inhibition of adenylyl cyclase, reducing cAMP levels. It also activates G-protein-gated inwardly rectifying



potassium (GIRK) channels and inhibits voltage-gated calcium channels, which collectively hyperpolarize the neuron and reduce neurotransmitter release, leading to analgesia.



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Mu-Opioid Receptor Agonist Signaling

C-C Chemokine Receptor 2 (CCR2) Antagonism

A series of phenyl piperidine derivatives have been reported as potent and selective antagonists of the C-C chemokine receptor 2 (CCR2).[15][16] This activity is relevant for the treatment of inflammatory diseases where the CCL2/CCR2 axis plays a crucial role in monocyte recruitment.

While specific quantitative data for **4-(4-phenoxyphenyl)piperidine** derivatives as CCR2 antagonists is not readily available in the provided search results, the related phenyl piperidine



scaffold shows promise.[15][16]

Experimental Protocol: CCR2 Functional Assay (Monocyte Shape Change)

This assay measures the ability of an antagonist to block the functional response of monocytes to the CCR2 ligand, CCL2 (also known as MCP-1).

Objective: To determine the functional antagonist potency (IC50) of test compounds at the CCR2 receptor.

Materials:

- Human whole blood or isolated peripheral blood mononuclear cells (PBMCs).
- CCL2 (MCP-1) chemokine.
- · Test compounds.
- Flow cytometer.

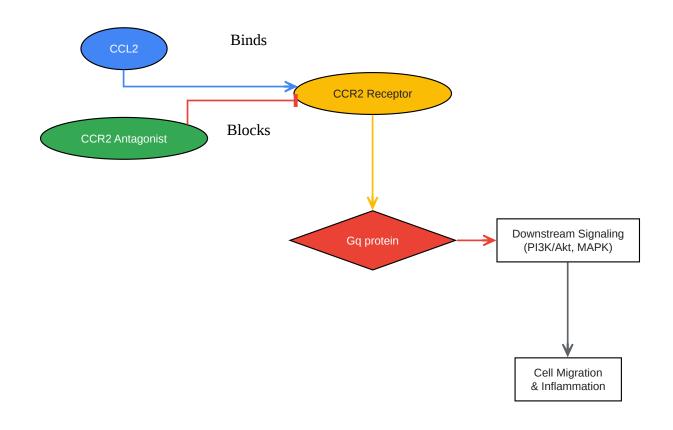
Procedure:

- Pre-incubation: Incubate human whole blood or isolated monocytes with varying concentrations of the test compound for a specified period (e.g., 30 minutes).
- Stimulation: Add CCL2 to the samples to induce a shape change in the monocytes.
- Fixation: After a short incubation period, fix the cells with a suitable fixative (e.g., formaldehyde).
- Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring changes in forward and side scatter, which reflect changes in cell size and granularity (shape).
- Data Analysis: Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the CCL2-induced shape change.

Signaling Pathway: CCR2 in Inflammation



CCR2 is a GPCR that, upon binding its ligand CCL2, activates downstream signaling pathways such as the PI3K/Akt and MAPK pathways. This leads to the recruitment of monocytes and macrophages to sites of inflammation, a key process in many inflammatory and fibrotic diseases. CCR2 antagonists block this initial step of ligand binding, thereby preventing the subsequent inflammatory cascade.



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CCR2 Signaling in Inflammation

Lysine-Specific Demethylase 1 (LSD1) Inhibition

A series of 4-(4-benzyloxy)phenoxypiperidines, which are structurally analogous to the core topic, have been identified as reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1). [17] LSD1 is a key epigenetic regulator and a promising target in oncology.

Quantitative Data: LSD1 Inhibition



Compound ID	Modification	LSD1 IC50 (µM)	Cellular Activity	Reference
10d	4-(4- benzyloxy)pheno xypiperidine	4	Inhibited migration of HCT-116 and A549 cells	[17]
N/A	4-[5-(piperidin-4- ylmethoxy)-2-(p- tolyl)pyridin-3- yl]benzonitrile	Submicromolar	N/A	[18]

Experimental Protocol: LSD1 Demethylase Activity Assay (Fluorometric)

This assay measures the enzymatic activity of LSD1 and its inhibition by test compounds.[19]

Objective: To determine the in vitro inhibitory potency (IC50) of compounds against LSD1.

Materials:

- · Recombinant human LSD1 enzyme.
- Di-methylated histone H3-K4 peptide substrate.
- Microplate coated with the substrate.
- Primary antibody specific for the demethylated product.
- Fluorescence-labeled secondary antibody.
- Assay buffer.
- Fluorometric microplate reader.

Procedure:

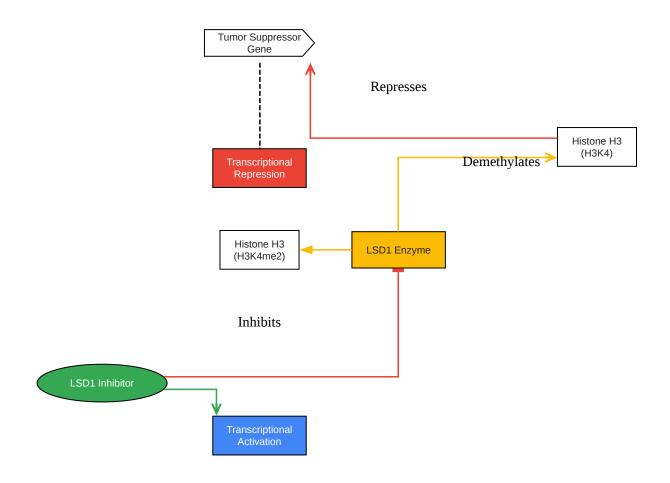


- Enzyme Reaction: In the substrate-coated wells, add the LSD1 enzyme and varying concentrations of the test inhibitor.
- Incubation: Incubate at 37°C for a specified time (e.g., 60-90 minutes) to allow the demethylation reaction to occur.
- Antibody Incubation: Wash the wells and add the primary antibody that recognizes the demethylated substrate. Incubate to allow binding.
- Secondary Antibody Incubation: Wash the wells and add the fluorescently labeled secondary antibody. Incubate to allow binding.
- Detection: Wash the wells and measure the fluorescence at an excitation of ~530 nm and an emission of ~590 nm.[19]
- Data Analysis: The fluorescence intensity is proportional to the LSD1 activity. Calculate the
 percentage of inhibition for each concentration of the test compound and determine the IC50
 value.

Signaling Pathway: LSD1 in Epigenetic Regulation and Cancer

LSD1 removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), a mark associated with active transcription. By removing this mark, LSD1 generally acts as a transcriptional co-repressor. In many cancers, LSD1 is overexpressed and contributes to tumorigenesis by repressing tumor suppressor genes.[17] LSD1 inhibitors can reactivate the expression of these genes, leading to anti-cancer effects such as inhibition of cell migration and invasion.





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